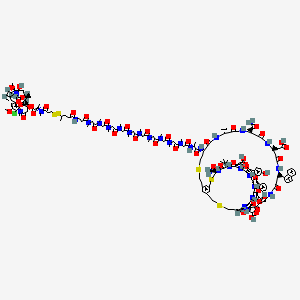
Pde1-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde1-IN-6 is a selective inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are important second messengers involved in various physiological processes, including cardiac function, neuronal signaling, and smooth muscle relaxation .
Méthodes De Préparation
The synthesis of Pde1-IN-6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Pde1-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Pde1-IN-6 has been extensively studied for its potential therapeutic applications in various fields:
Mécanisme D'action
Pde1-IN-6 exerts its effects by selectively inhibiting PDE1, thereby prolonging the intracellular signaling of cAMP and cGMP. This inhibition leads to increased levels of these cyclic nucleotides, which in turn modulate various biochemical processes. For example, in cardiac cells, the increased cAMP levels enhance contractility by activating protein kinase A (PKA) and increasing calcium conductance through L-type calcium channels .
Comparaison Avec Des Composés Similaires
Pde1-IN-6 is unique among PDE1 inhibitors due to its high selectivity and potency. Similar compounds include vinpocetine and ITI-214, which also inhibit PDE1 but may have different selectivity profiles and therapeutic applications . Vinpocetine is primarily used for its neuroprotective effects, while ITI-214 has been studied for its potential in treating heart failure and cognitive disorders .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the role of PDE1 in various physiological processes and potential therapeutic applications. Its unique properties and selectivity make it a promising candidate for further investigation in the fields of cardiology, neurology, and pharmacology.
Propriétés
Formule moléculaire |
C24H26F2N6O |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
1-tert-butyl-6-[2-(4-fluoroanilino)ethylamino]-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H26F2N6O/c1-24(2,3)32-21-20(14-29-32)22(33)31(15-16-5-4-6-18(26)13-16)23(30-21)28-12-11-27-19-9-7-17(25)8-10-19/h4-10,13-14,27H,11-12,15H2,1-3H3,(H,28,30) |
Clé InChI |
CGZDNFLOJLBCLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C(=N2)NCCNC3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)



![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)








